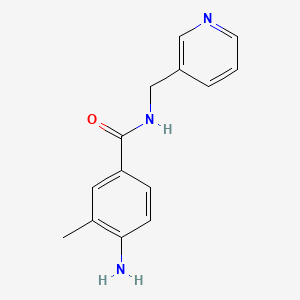

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPDOYAARYLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a compound of interest in medicinal chemistry and drug development. This document details two robust synthetic pathways, offering field-proven insights into the practical execution of these methods. The guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource that bridges theoretical knowledge with practical application. Key aspects of this guide include a detailed examination of the synthesis of essential precursors, 4-amino-3-methylbenzoic acid and 3-(aminomethyl)pyridine, followed by a thorough analysis of two primary amide bond formation strategies: the carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and the acyl chloride mediated approach. The document emphasizes the rationale behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

The synthesis of substituted benzamides is a cornerstone of modern medicinal chemistry, with this structural motif present in a wide array of pharmacologically active compounds. This compound incorporates a substituted aminobenzoic acid scaffold linked to a pyridylmethylamine moiety, suggesting potential applications as a versatile intermediate or a candidate for biological screening. The strategic combination of these two fragments presents unique challenges and opportunities in its synthesis, particularly concerning chemoselectivity and the prevention of side reactions. This guide aims to provide a comprehensive and practical overview of the synthesis of this target molecule, with a focus on reliable and scalable methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection at the amide bond. This approach simplifies the synthesis into the preparation of two key precursors: 4-amino-3-methylbenzoic acid and 3-(aminomethyl)pyridine. The subsequent amide bond formation constitutes the final and critical step in the synthetic sequence.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

The successful synthesis of the target molecule is contingent on the efficient and high-purity preparation of its constituent building blocks.

Synthesis of 4-Amino-3-methylbenzoic acid

4-Amino-3-methylbenzoic acid is a crucial intermediate, and its synthesis is typically achieved through the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid.

3.1.1. Reaction Scheme:

Caption: Synthesis of 4-Amino-3-methylbenzoic acid.

3.1.2. Experimental Protocol:

A robust method for the synthesis of 4-amino-3-methylbenzoic acid involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[1]

-

Reaction Setup: To a 2 L autoclave, add 1.0 mole of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4 g of a palladium on activated charcoal catalyst (Pd/C).

-

Hydrogenation: Seal the autoclave and stir the mixture. Purge the system with nitrogen three times, followed by three purges with hydrogen. Pressurize the autoclave with hydrogen to 0.7 MPa.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain a stirring speed of 250 rpm.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). After approximately 10 hours, or upon completion, cool the autoclave to room temperature.

-

Isolation: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting brown solid can be further purified by recrystallization to obtain 4-amino-3-methylbenzoic acid as a light yellow solid. A reported yield for a similar process is 96%.[1]

Synthesis of 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine serves as the amine component in the final amide coupling step. A common and effective method for its preparation is the catalytic hydrogenation of 3-cyanopyridine.[2]

3.2.1. Reaction Scheme:

Caption: Synthesis of 3-(Aminomethyl)pyridine.

3.2.2. Experimental Protocol:

The preparation of 3-(aminomethyl)pyridine is achieved through the catalytic hydrogenation of 3-cyanopyridine.[2]

-

Reaction Setup: In a suitable high-pressure reactor, dissolve 3-cyanopyridine in an appropriate solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of a suitable hydrogenation catalyst, for example, Raney Nickel or a palladium-based catalyst.

-

Hydrogenation: Seal the reactor and purge with an inert gas before introducing hydrogen. Pressurize the reactor with hydrogen to the desired pressure.

-

Reaction Conditions: Heat the reaction mixture and stir vigorously. The specific temperature and pressure will depend on the chosen catalyst and solvent system.

-

Work-up and Isolation: Upon completion of the reaction, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

-

Purification: The crude 3-(aminomethyl)pyridine can be purified by distillation under reduced pressure.

Amide Bond Formation: Synthetic Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between the two precursors. Two primary methods are presented here, each with its own set of advantages and considerations.

Strategy 1: EDC/HOBt Mediated Amide Coupling

This method is widely employed in medicinal chemistry due to its mild reaction conditions and high efficiency.[3][4] The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester subsequently reacts with the amine to form the desired amide.[5]

4.1.1. Mechanistic Rationale:

The use of HOBt as an additive is crucial as it minimizes the risk of racemization (if chiral centers are present) and suppresses the formation of N-acylurea byproducts.[6][7] The pre-activation of the carboxylic acid before the addition of the amine is a key strategy to prevent the self-polymerization of 4-amino-3-methylbenzoic acid.

Caption: EDC/HOBt mediated amide coupling workflow.

4.1.2. Experimental Protocol:

-

Pre-activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylbenzoic acid (1.0 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[8]

-

Activation: Cool the solution to 0°C in an ice bath and add EDC hydrochloride (1.2 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the HOBt active ester.

-

Coupling: To the pre-activated mixture, add a solution of 3-(aminomethyl)pyridine (1.1 eq.) in the same solvent dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| 4-Amino-3-methylbenzoic acid | 1.0 | Carboxylic acid source |

| 3-(Aminomethyl)pyridine | 1.1 | Amine source |

| EDC Hydrochloride | 1.2 | Coupling agent |

| HOBt | 1.2 | Additive to prevent side reactions |

| DIPEA | 2.0 | Non-nucleophilic base |

Strategy 2: Acyl Chloride Mediated Amide Synthesis

This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide.[9] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.

4.2.1. Mechanistic Rationale:

The formation of the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[9] A catalytic amount of DMF can accelerate the reaction with thionyl chloride.[10] The presence of the free amino group on the benzoic acid necessitates its protection, often as a hydrochloride salt, prior to the reaction with thionyl chloride to prevent unwanted side reactions.

Caption: Acyl chloride mediated amide synthesis workflow.

4.2.2. Experimental Protocol:

Step 1: Synthesis of 4-Amino-3-methylbenzoyl chloride hydrochloride

-

Salt Formation: Suspend 4-amino-3-methylbenzoic acid in a suitable solvent and treat with hydrochloric acid to form the hydrochloride salt. Isolate the salt by filtration.

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-amino-3-methylbenzoic acid hydrochloride in an excess of thionyl chloride. Add a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

-

Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride hydrochloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Formation

-

Reaction Setup: Dissolve 3-(aminomethyl)pyridine (2.2 eq. to account for the HCl salt) in an anhydrous aprotic solvent such as DCM or THF and cool to 0°C.

-

Coupling: Slowly add a solution of the crude 4-amino-3-methylbenzoyl chloride hydrochloride in the same solvent to the cooled amine solution. The use of an additional non-nucleophilic base like triethylamine or DIPEA may be beneficial to neutralize the generated HCl.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the EDC/HOBt coupling method.

| Reagent | Molar Eq. (relative to acid) | Purpose |

| 4-Amino-3-methylbenzoic acid HCl | 1.0 | Carboxylic acid precursor |

| Thionyl Chloride | Excess | Chlorinating agent |

| DMF | Catalytic | Catalyst for acyl chloride formation |

| 3-(Aminomethyl)pyridine | 2.2 | Amine source and HCl scavenger |

Purification and Characterization

The final product, this compound, requires thorough purification and characterization to confirm its identity and purity.

Purification

Column Chromatography: Flash column chromatography is the preferred method for purifying the crude product. A silica gel stationary phase is typically used with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of DCM and methanol).[5][11] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final compound.[12][13]

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the benzamide and pyridine rings, the methylene protons of the pyridylmethyl group, the methyl protons on the benzamide ring, and the amine and amide protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments, including the carbonyl carbon of the amide group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide further structural information.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methylene, methyl, amine, and amide protons with correct integration. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the amide carbonyl. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₄H₁₅N₃O. |

Conclusion

The synthesis of this compound can be successfully achieved through a convergent synthetic strategy involving the preparation of key precursors followed by a final amide bond formation step. This guide has detailed two reliable methods for this crucial coupling reaction: the mild and efficient EDC/HOBt mediated coupling and the classical, high-yielding acyl chloride approach. The choice between these methods will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available reagents. Careful execution of the experimental protocols, particularly with regards to preventing side reactions like self-polymerization, is paramount. Thorough purification by column chromatography and comprehensive characterization by NMR and mass spectrometry are essential to ensure the identity and purity of the final product. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this and structurally related molecules.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

- Gong, Y., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(3), 245-250.

- MDPI. (2018).

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(5), 2634-2644.

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

- MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1641.

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Retrieved from [Link]

-

ChemBK. (n.d.). 3-(AMINOMETHYL)PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Materials Advances (RSC Publishing). (n.d.). The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzamide, N-methyl- [webbook.nist.gov]

- 14. The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond - Materials Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS Number: 1018564-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide, identified by CAS number 1018564-07-2, is a substituted benzamide derivative. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific structural features of this compound, including the aminobenzoyl core and the pyridinylmethyl amide moiety, suggest its potential for interacting with various biological targets. A comprehensive understanding of its physicochemical properties is the foundational step in elucidating its structure-activity relationships, assessing its drug-like properties, and developing it into a potential therapeutic agent.

Core Physicochemical Properties

A summary of the core physicochemical data for CAS 1018564-07-2 is presented below. It is important to note that while some properties are computationally predicted, they provide valuable initial assessments for experimental design.

| Property | Value | Source |

| Chemical Name | 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | - |

| CAS Number | 1018564-07-2 | - |

| Molecular Formula | C₁₄H₁₅N₃O | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| LogP (Predicted) | 1.90222 | [1] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physicochemical properties of a novel compound like 4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide. The causality behind these experimental choices is rooted in establishing the compound's identity, purity, and its potential behavior in biological systems.

Structural Elucidation and Verification

The definitive confirmation of the chemical structure of a synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

-

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. For a benzamide derivative, ¹H and ¹³C NMR are essential.[2][3][4]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap with the analyte.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to observe include chemical shifts (δ), which indicate the electronic environment of the protons; integration, which reveals the relative number of protons; and coupling constants (J), which provide information about adjacent protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.

-

-

Rationale: Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can also offer structural clues.[5][6]

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI) for polar molecules like the target compound.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the parent ion. The resulting fragment ions can be used to confirm the presence of key structural motifs, such as the benzoyl and pyridinylmethyl groups.

-

Purity Assessment

Ensuring the purity of a compound is critical for accurate biological and physicochemical evaluation.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

-

Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. This allows for the quantification of the main compound and the detection of any impurities.

-

Protocol:

-

Method Development: Develop a suitable reversed-phase HPLC method. This typically involves a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Sample Analysis: Inject a known concentration of the compound and monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Thermal Properties

-

Rationale: The melting point is a key physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[10][11][12]

-

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Lipophilicity and Solubility

-

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption and distribution in the body. The shake-flask method is a classic approach for its determination.[13]

-

Protocol (Shake-Flask Method):

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer).

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add an equal volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: Separate the two phases by centrifugation and determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Rationale: Aqueous solubility is a crucial factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption.[14][15][16][17][18] The shake-flask method is a reliable way to determine thermodynamic solubility.

-

Protocol (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitation: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Experimental Workflows and Data Relationships

The characterization of a novel compound follows a logical progression, where the results of one experiment inform the next.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

4-Amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide (CAS 1018564-07-2) is a molecule of interest due to its benzamide core structure. This guide has provided the available identifying information and a comprehensive set of validated protocols for the experimental determination of its key physicochemical properties. A thorough characterization, following the methodologies outlined, is essential for any future research and development involving this compound. The provided workflows and diagrams offer a logical framework for approaching the characterization and potential mechanistic studies of this and other novel chemical entities.

References

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

-

Al-Khafaji, Y. A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

Elsayed, S. A., et al. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

MDPI. (n.d.). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). b. Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

-

ACS Omega. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

RQM+. (2024, June 26). Three Critical Aspects of Analytical Testing for Pharmaceuticals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6415-07-2 | Product Name : Tris(N,N-tetramethylene)phosphoric Acid Triamide. Retrieved from [Link]

-

University Chemistry. (n.d.). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. journals.co.za [journals.co.za]

- 3. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. moravek.com [moravek.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. bmglabtech.com [bmglabtech.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of AMN082 (4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide)

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, widely known in scientific literature as AMN082. AMN082 is a pioneering pharmacological tool, identified as the first selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7). This document will delve into its core pharmacological profile, the intricacies of its interaction with mGluR7, the resultant downstream signaling cascades, and its functional consequences on neurotransmission and cellular processes. Furthermore, this guide addresses the critical discovery of its active metabolite and the implications for interpreting in vivo studies, providing researchers, scientists, and drug development professionals with a nuanced understanding of this complex compound. Detailed experimental protocols and data visualizations are provided to support the elucidation of its multifaceted mechanism.

Introduction: The Emergence of a Selective mGluR7 Modulator

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Among the eight subtypes, mGluR7 has been a subject of intense interest due to its high evolutionary conservation and its strategic presynaptic localization, suggesting a critical role in regulating neurotransmitter release.[2] However, the exploration of mGluR7 function was long hampered by the lack of selective pharmacological tools.[2][3]

The discovery of AMN082, also identified as N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, marked a significant breakthrough in the field.[1][2] It was the first compound demonstrated to be a selective and systemically active agonist for mGluR7, providing an invaluable tool to probe the receptor's physiological and pathological roles.[2][4] This guide synthesizes the foundational research that has defined our understanding of AMN082's mechanism of action.

Core Mechanism: Allosteric Agonism of mGluR7

The primary mechanism of action of AMN082 is its function as a positive allosteric modulator that acts as a direct agonist of the mGluR7 receptor.[1][2][5] This mode of action is distinct from orthosteric agonists (like glutamate) which bind to the highly conserved extracellular Venus flytrap domain.

Binding Site and Allosteric Activation

AMN082 binds to a distinct allosteric site located within the heptahelical transmembrane (7-TM) domain of the mGluR7 protein.[2][[“]][7] This interaction directly activates the receptor, inducing a conformational change that initiates intracellular signaling.[2][8] A key characteristic of this allosteric agonism is that AMN082's activity is independent of the orthosteric glutamate binding site.[7] Consequently, its effects are not blocked by competitive orthosteric antagonists, and it has minimal impact on the binding affinity or potency of orthosteric ligands.[2][9]

This direct activation via an allosteric site was a novel finding for a family 3 GPCR and has opened new avenues for drug development targeting these receptors.[2][9]

G Protein Coupling and Second Messenger Modulation

Upon activation by AMN082, mGluR7 couples predominantly to Gαi/o proteins.[[“]][[“]][11] This coupling initiates a canonical inhibitory signaling cascade:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This enzymatic inhibition leads to a significant decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][5]

This potent inhibition of forskolin-stimulated cAMP accumulation is a hallmark of AMN082's action at mGluR7 and serves as a primary in vitro assay for its activity.[2]

Quantitative Pharmacological Profile

The potency of AMN082 has been characterized in various in vitro systems, primarily using recombinant mammalian cell lines expressing mGluR7.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC₅₀ | 64 - 290 | [2][5] |

| GTPγS Binding Stimulation | CHO cells expressing mGluR7b | EC₅₀ | 64 - 290 | [2][5] |

Table 1: In Vitro Potency of AMN082 at mGluR7.

The compound demonstrates high selectivity for mGluR7 over other mGluR subtypes and a panel of other CNS receptors and transporters at concentrations up to 10 µM.[2]

Downstream Signaling and Functional Consequences

Activation of mGluR7 by AMN082 triggers a cascade of downstream events that modulate neuronal function, survival pathways, and neurotransmission.

Modulation of Neurotransmitter Release

As a predominantly presynaptic receptor, mGluR7's primary role is to regulate the release of neurotransmitters. In vivo microdialysis studies in rats have shown that systemic administration of AMN082 has distinct effects on GABAergic and glutamatergic systems in the nucleus accumbens (NAc):

-

Decreased GABA Release: AMN082 dose-dependently decreases the extracellular levels of GABA.[4]

-

Increased Glutamate Release: Concurrently, AMN082 increases extracellular glutamate levels.[4]

-

No Effect on Dopamine: Notably, AMN082 does not alter dopamine levels in the NAc.[4]

The prevailing hypothesis for this observation is that by activating presynaptic mGluR7 on GABAergic interneurons, AMN082 inhibits GABA release. This reduction in inhibitory tone leads to a disinhibition of glutamatergic neurons, resulting in increased glutamate release.[4][[“]]

Workflow: In Vivo Microdialysis for Neurotransmitter Analysis

Caption: Workflow for in vivo microdialysis to assess AMN082's effect on neurotransmitter levels.

Activation of Intracellular Survival Pathways

Beyond its immediate effects on neurotransmission, AMN082-mediated mGluR7 activation engages key intracellular signaling pathways associated with cell survival, proliferation, and plasticity.[[“]][[“]][12]

-

MAPK/ERK Pathway: AMN082 treatment has been shown to stimulate the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinases 1/2).[12] This pathway is crucial for neurogenesis and synaptic plasticity. In the context of Fragile X Syndrome (FXS), AMN082-induced ERK1/2 signaling was found to repress excessive protein synthesis, a core pathology of the disorder.[13][14][15]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway, a central node for cell survival and neuroprotection, has also been reported following mGluR7 activation.[[“]][[“]]

-

JNK Pathway: AMN082 stimulates the phosphorylation of JNK (c-Jun N-terminal kinase), which is involved in the differentiation of neural progenitor cells into neurons.[12]

These pathways collectively suggest a role for mGluR7 in neurodevelopment, brain repair, and the correction of pathological cellular phenotypes.[12][13]

Signaling Cascade: AMN082 at the mGluR7 Receptor

Caption: Downstream signaling pathways activated by AMN082 binding to mGluR7.

A Critical Caveat: The Monoaminergic Activity of Metabolite Met-1

While the direct action of AMN082 on mGluR7 is well-characterized in vitro, a pivotal study revealed a significant confounder for in vivo research. AMN082 is rapidly metabolized in rat liver microsomes (t½ < 1 min) to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[3]

This metabolite, Met-1, was found to possess physiologically relevant binding affinity for monoamine transporters:

-

Serotonin Transporter (SERT): 323 nM

-

Norepinephrine Transporter (NET): 3410 nM

-

Dopamine Transporter (DAT): 3020 nM

The study demonstrated that while AMN082 concentrations decrease in the brain and plasma over time, the concentration of Met-1 continues to rise.[3] Furthermore, direct administration of Met-1 produced antidepressant-like activity, as would be expected from a monoamine reuptake inhibitor.[3]

This discovery necessitates caution when interpreting the behavioral effects of AMN082. The observed in vivo actions, particularly in models of depression and anxiety, may result from a combination of mGluR7 agonism by the parent compound and monoamine transporter inhibition by its active metabolite.[3] Researchers must consider this dual mechanism when designing experiments and attributing behavioral outcomes solely to mGluR7 modulation.

Experimental Methodologies

The characterization of AMN082's mechanism of action relies on a suite of established biochemical and cellular assays.

Protocol: GTPγS Binding Assay

This assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Objective: To determine the potency and efficacy of AMN082 in activating G protein signaling via mGluR7.

Materials:

-

Membranes from CHO or HEK293 cells stably expressing mGluR7.

-

[³⁵S]GTPγS radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

AMN082 and other test compounds.

-

Scintillation counter and filter plates.

Procedure:

-

Membrane Preparation: Prepare cell membranes from mGluR7-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

-

Reaction Setup: In a 96-well plate, combine in the following order:

-

Assay Buffer.

-

GDP (final concentration ~30 µM).

-

Varying concentrations of AMN082 or control compounds.

-

Cell membranes (10-20 µg protein per well).

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and data are normalized to the maximal response of a reference agonist (e.g., L-glutamate). Plot concentration-response curves to determine EC₅₀ and Emax values.[2]

Conclusion and Future Directions

This compound (AMN082) is a potent and selective allosteric agonist of mGluR7. Its core mechanism involves direct activation of the receptor through its transmembrane domain, leading to Gi/o-mediated inhibition of adenylyl cyclase and modulation of downstream pathways like MAPK/ERK and PI3K/Akt. This activation has profound effects on neurotransmission, notably decreasing GABA and increasing glutamate levels in key brain regions, and can regulate fundamental cellular processes like protein synthesis.

The value of AMN082 as a research tool is undeniable; however, its rapid metabolism to a pharmacologically active monoamine transporter inhibitor complicates the interpretation of in vivo data. Future research must aim to dissect the relative contributions of the parent compound and its metabolite to observed behavioral phenotypes. The development of metabolically stable mGluR7 allosteric agonists or the use of mGluR7 knockout animals in parallel with wild-type controls remains a critical strategy for unequivocally linking mGluR7 activation to specific physiological and behavioral outcomes.[2]

References

-

The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo | PNAS. (n.d.). Retrieved January 20, 2026, from [Link]

-

AMN082 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mechanism of action of mGluR7 agonists - Consensus. (n.d.). Retrieved January 20, 2026, from [Link]

-

AMN082 promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mechanism of action of mGluR7 agonists - Consensus. (n.d.). Retrieved January 20, 2026, from [Link]

-

Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7 - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

-

mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - Illinois Experts. (n.d.). Retrieved January 20, 2026, from [Link]

-

A selective metabotropic glutamate receptor 7 agonist. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. AMN082 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. consensus.app [consensus.app]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uni-regensburg.de [uni-regensburg.de]

- 10. consensus.app [consensus.app]

- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMN082 promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

Unveiling the Molecular Blueprint: A Technical Guide to the Biological Targets of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide (AM-1638)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic disease research, the quest for selective and potent therapeutic agents is paramount. 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a compound more commonly identified in scientific literature as AM-1638, has emerged as a significant molecule of interest. This technical guide provides an in-depth exploration of the primary biological targets of AM-1638, its mechanism of action, and the intricate signaling pathways it modulates. Our focus is to deliver a comprehensive resource for researchers and drug development professionals, grounded in experimental evidence and offering insights into the scientific rationale behind its investigation as a potential therapeutic agent.

Primary Biological Target: G Protein-Coupled Receptor 40 (GPR40/FFA1)

The principal biological target of AM-1638 is the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in the regulation of glucose homeostasis.[3] Natural ligands for this receptor include long-chain fatty acids, which, upon binding, modulate insulin and incretin secretion.[4] AM-1638 has been characterized as a potent and selective full agonist of GPR40.[1][2][5]

Pharmacological Profile: A Full Agonist with High Potency

AM-1638 distinguishes itself from other GPR40 modulators through its classification as a full agonist. This is a critical distinction, as the pharmacological response elicited by a full agonist is more robust compared to that of a partial agonist. In vitro assays have demonstrated that AM-1638 activates human GPR40 with an EC₅₀ value in the low nanomolar range, specifically around 2.8 nM.[1][5] This high potency signifies that a relatively low concentration of the compound is required to achieve a maximal biological response. The efficacy of AM-1638 has been shown to be significantly higher than that of partial agonists like TAK-875.[1][5]

| Compound | Target | Agonist Type | Potency (EC₅₀) |

| AM-1638 | Human GPR40/FFA1 | Full Agonist | ~2.8 nM |

| TAK-875 | Human GPR40/FFA1 | Partial Agonist | - |

Mechanism of Action and Signaling Pathways

The therapeutic potential of AM-1638 is intrinsically linked to its ability to modulate GPR40-mediated signaling pathways. As a full agonist, it initiates a cascade of intracellular events that ultimately lead to enhanced glucose-stimulated insulin secretion (GSIS).[1][2]

Canonical Gq/Gs Signaling and Insulin Secretion

Upon binding of AM-1638 to GPR40, the receptor couples to and activates heterotrimeric G proteins, primarily of the Gq and Gs subtypes.[3] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The synergistic action of elevated intracellular calcium and PKC activation potentiates the exocytosis of insulin-containing granules from pancreatic β-cells, but critically, this occurs in a glucose-dependent manner.[2] This glucose dependency is a highly desirable feature for an antidiabetic agent as it minimizes the risk of hypoglycemia.[1][2]

Simultaneously, the activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, through the activation of protein kinase A (PKA) and Epac, further enhance insulin secretion.

Caption: GPR40 signaling cascade initiated by AM-1638.

Enteroinsular Axis and Incretin Release

Beyond its direct effects on pancreatic β-cells, AM-1638 also engages the enteroinsular axis.[1] GPR40 is expressed on enteroendocrine cells in the gut, and its activation by AM-1638 stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] GLP-1, in turn, acts on pancreatic β-cells to further enhance glucose-stimulated insulin secretion. This dual mechanism of action, directly on the pancreas and indirectly through incretin release, contributes to the robust glucose-lowering effects observed with AM-1638 in preclinical models.[3]

Novel NRF2-Dependent Antioxidant Pathway

Recent research has uncovered a novel aspect of AM-1638's activity in endothelial cells. In human umbilical vein endothelial cells (HUVECs), AM-1638 was found to activate the nuclear factor erythroid 2–related factor 2 (NRF2) pathway.[4] This activation leads to a reduction in palmitate-induced superoxide production and endoplasmic reticulum stress, ultimately enhancing cell viability.[4] This antioxidant effect was not observed with GPR40 partial agonists, suggesting a unique property of full agonists like AM-1638.[4] This finding opens up potential therapeutic applications for AM-1638 in correcting endothelial dysfunction, a common complication of diabetes.[4]

Caption: AM-1638-mediated NRF2 pathway activation.

Experimental Methodologies for Target Validation

The identification and characterization of AM-1638's biological targets have been underpinned by a series of robust experimental methodologies.

In Vitro Assays for Potency and Efficacy

The initial characterization of AM-1638's interaction with GPR40 involved in vitro assays to determine its potency and efficacy. A common approach is a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or reporter gene expression.

Step-by-Step Protocol for a Calcium Mobilization Assay:

-

Cell Culture: Culture a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293 cells).

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

-

Compound Preparation: Prepare a serial dilution of AM-1638 in the assay buffer. Also, include a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle).

-

Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the compound dilutions to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This self-validating system includes positive and negative controls to ensure the assay is performing correctly and that the observed effects are specific to the compound of interest.

Ex Vivo Studies in Pancreatic Islets

To confirm the physiological relevance of GPR40 activation, ex vivo studies using isolated pancreatic islets are crucial. These experiments directly measure the effect of the compound on insulin secretion.

Step-by-Step Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

-

Stimulation: Incubate groups of islets in buffers containing either low glucose, high glucose (e.g., 16.7 mM glucose), or high glucose plus different concentrations of AM-1638.

-

Supernatant Collection: After the incubation period, collect the supernatant from each group.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and AM-1638 to that secreted in the presence of high glucose alone. This will demonstrate the compound's ability to potentiate GSIS.

The inclusion of low and high glucose conditions is essential to validate the glucose-dependent nature of the compound's effect.

In Vivo Preclinical Models

The ultimate validation of a compound's biological target and therapeutic potential comes from in vivo studies in relevant animal models. For AM-1638, this has involved studies in diabetic mice.[1]

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT):

-

Animal Model: Use a relevant animal model of type 2 diabetes, such as diet-induced obese (DIO) mice.

-

Fasting: Fast the animals overnight to establish a baseline blood glucose level.

-

Compound Administration: Administer AM-1638 or vehicle orally to different groups of animals.

-

Glucose Challenge: After a set period, administer an oral bolus of glucose to all animals.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Glucose and Insulin Measurement: Measure the blood glucose and plasma insulin levels in the collected samples.

-

Data Analysis: Plot the blood glucose and plasma insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin. A significant reduction in the glucose AUC and an increase in the insulin AUC in the AM-1638-treated group compared to the vehicle group would confirm its in vivo efficacy.

Caption: Workflow for an in vivo Oral Glucose Tolerance Test.

Conclusion

This compound (AM-1638) is a potent and selective full agonist of GPR40/FFA1. Its primary mechanism of action involves the activation of Gq and Gs signaling pathways in pancreatic β-cells, leading to robust, glucose-dependent insulin secretion. Furthermore, its ability to stimulate incretin release via the enteroinsular axis and its novel antioxidant effects in endothelial cells through the NRF2 pathway highlight its multifaceted therapeutic potential. The rigorous experimental validation, from in vitro functional assays to ex vivo islet studies and in vivo animal models, provides a solid foundation for its continued investigation as a promising therapeutic candidate for type 2 diabetes and potentially associated endothelial dysfunction. This in-depth understanding of its biological targets and mechanisms of action is crucial for guiding future research and development efforts in the field of metabolic diseases.

References

-

Brown SP, Dransfield PJ, Vimolratana M, Jiao X, Zhu L, Pattaropong V, Sun Y, Liu J, Luo J, Zhang J, Wong S, Zhuang R, Guo Q, Li F, Medina JC, Swaminath G, Lin DC, Houze JB. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Med Chem Lett. 2012 Aug 15;3(9):726-30. [Link]

- Vertex AI Search. AM1638 R-isomer | CAS#unknown | GPR40 full agonist - MedKoo Biosciences.

- ResearchGate. Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist | Request PDF.

- Vertex AI Search. AMG-1638 | CAS#1142214-62-7 | GPR40/FFA1 Full Agonist - MedKoo Biosciences.

- Endocrinology and Metabolism. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]

- 5. medkoo.com [medkoo.com]

A Technical Guide to the Spectral Analysis of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

This in-depth technical guide provides a detailed spectral analysis of the compound 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, a molecule of interest to researchers and professionals in the field of drug development. With a molecular formula of C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol , this compound, identified by CAS Number 1018564-07-2, presents a unique combination of functional groups that give rise to a characteristic spectral fingerprint.[1] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established principles of spectroscopic analysis and data from analogous structures.

Molecular Structure and Functional Groups

A thorough understanding of the molecular architecture is paramount to interpreting its spectral data. The structure of this compound incorporates several key functional groups that dictate its chemical and spectral behavior.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. [2]The predicted chemical shifts for this compound are based on known values for substituted benzamides and pyridines. [3][4][5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl C=O | 165 - 170 | The carbonyl carbon is significantly deshielded. |

| Aromatic C (Benzamide ring) | 110 - 150 | The chemical shifts are influenced by the amino and methyl substituents. |

| Aromatic C (Pyridine ring) | 120 - 155 | Carbons adjacent to the nitrogen atom are more deshielded. |

| Methylene-CH₂ | 40 - 45 |

| Methyl-CH₃ | 15 - 20 | |

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for ¹³C NMR is similar to that of ¹H NMR, but typically requires a higher sample concentration or longer acquisition time due to the low natural abundance of the ¹³C isotope. [7]

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted IR Spectral Data

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. [8]The predicted IR absorption bands for this compound are summarized below, with reference to typical ranges for similar compounds. [9][10][11][12]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet | Primary Amine (-NH₂) |

| N-H Stretch (Amide) | 3100 - 3300 | Medium | Secondary Amide (-NH-) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | -CH₃, -CH₂- |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Amide Carbonyl |

| N-H Bend (Amide II) | 1510 - 1570 | Medium | Amide |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | Aromatic Ring |

| C-N Stretch | 1200 - 1350 | Medium | Amine, Amide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation. [13][14]

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. [15]Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. [16][17][18][19]

| m/z (mass-to-charge ratio) | Predicted Identity | Notes |

|---|---|---|

| 241 | [M]⁺ | Molecular ion peak. |

| 149 | [M - C₆H₆N]⁺ | Loss of the pyridylmethyl group. |

| 134 | [C₈H₈NO]⁺ | Benzoyl cation with amino and methyl groups. |

| 106 | [C₇H₆N]⁺ | Pyridylmethyl cation. |

| 92 | [C₆H₆N]⁺ | Pyridyl radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several key pathways.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI mass spectrum is outlined below.

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

-

Electron Ionization for GC–MS. LCGC International. Available from: [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Published July 24, 2023. Available from: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available from: [Link]

- Harikrishna K, Balasubramaniam S, Rakshit A, Aidhen IS. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. 2015;54B:77-83.

-

Electron ionization. Wikipedia. Available from: [Link]

- Kuhn S. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. 2024;13(2):003.

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. Published June 28, 2024. Available from: [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. Published July 24, 2025. Available from: [Link]

- Mizrahi V, Koch KR, Modro TA. N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. 1983;36(3):111-113.

-

IR Absorption Frequencies of Functional Groups. Scribd. Available from: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available from: [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. Available from: [Link]

-

STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available from: [Link]

-

IR handout.pdf. Available from: [Link]

-

Seton Hall University 200 MHz MR SOP manual. Seton Hall University. Published January 14, 2012. Available from: [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. Available from: [Link]

-

IR Chart. UCLA. Available from: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available from: [Link]

-

Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. ResearchGate. Available from: [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available from: [Link]

-

NMR Sample Preparation. Iowa State University. Available from: [Link]

-

Contents. The Royal Society of Chemistry. Available from: [Link]

-

ATR-FTIR. Chemistry LibreTexts. Published August 29, 2023. Available from: [Link]

- Abraham RJ, Mobli M, Smith RJ. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magn Reson Chem. 2014;52(7):395-408.

-

4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem. Available from: [Link]

-

Benzamide-simplified mass spectrum.[16] ResearchGate. Available from: [Link]

-

3-amino-N-[(4-methyl-3-pyridinyl)methyl]benzamide. PubChem. Available from: [Link]

-

4-Amino-3-[(5-methyl-3-pyridinyl)amino]benzamide. PubChem. Available from: [Link]

- Claramunt RM, Bouissane L, Elguero J. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2021;26(11):3197.

- Gucinski AC, Turecek F, Reid GE. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. J Am Soc Mass Spectrom. 2008;19(3):423-32.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. 2021;12(4):2260-2268.

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. 2015. Available from: [Link]

-

Benzamide. SpectraBase. Available from: [Link]

- Bourcier S, Hoppilliard Y, Ohanessian G. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Commun Mass Spectrom. 2002;16(20):1935-46.

-

Bourcier S, Hoppilliard Y, Ohanessian G. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. ResearchGate. Published August 6, 2025. Available from: [Link]

- Morreel K, Dima O, Kim H, et al. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Anal Chem. 2010;82(19):8095-108.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.co.za [journals.co.za]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. agilent.com [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. rroij.com [rroij.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

"in silico modeling of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide"

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. As a novel compound with limited published research, this document serves as a blueprint for future investigations, drawing upon established methodologies for analogous benzamide derivatives. We will explore a complete workflow from target identification to predictive toxicology, equipping researchers with the rationale and protocols to unlock the therapeutic potential of this molecule.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₄H₁₅N₃O.[1][2] Its structure features a benzamide core, which is a common scaffold in many biologically active compounds. The presence of an amino group, a methyl group, and a pyridylmethyl substituent suggests its potential for diverse interactions with biological macromolecules.

| Property | Value | Source |

| CAS Number | 1018564-07-2 | [1][2] |

| Molecular Formula | C₁₄H₁₅N₃O | [1][2] |

| Molecular Weight | 241.29 g/mol | [1][2] |

| SMILES | CC1=CC(=CC=C1N)C(=O)NCC2=CN=CC=C2 | [1] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [1] |

| LogP | 1.90222 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

A critical first step in the in silico evaluation of a novel compound is a thorough understanding of its physicochemical properties, as these will govern its pharmacokinetic and pharmacodynamic behavior.

Target Identification: An Evidence-Based Approach

Given the absence of published data on the specific biological targets of this compound, we turn to the broader class of benzamide derivatives for clues. The benzamide moiety is a privileged structure in drug discovery, with derivatives showing activity against a range of targets. Based on existing research, we can hypothesize potential targets for our compound of interest:

-

Histone Deacetylases (HDACs) : N-substituted benzamide derivatives have been synthesized and evaluated as HDAC inhibitors, showing anti-proliferative activity in cancer cell lines.[3] Molecular docking studies have been instrumental in understanding their binding affinity to HDAC enzymes.[3]

-

Rho-associated kinase-1 (ROCK1) : Benzamide derivatives have been identified as inhibitors of ROCK1, a key regulator of various cellular processes.[4] In silico techniques like 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations have been successfully applied to understand their inhibitory mechanism.[4]

-

CYP1B1 Enzyme : The design of selective inhibitors for cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancers, has utilized benzamide derivatives.[5] A combination of shape and electrostatic-based comparative studies, along with molecular modeling, has guided the design of these inhibitors.[5]

-

DNA Methyltransferases (DNMTs) : Analogues of quinoline-based benzamides have been investigated as inhibitors of DNA methylation.[6] Molecular modeling has been used to understand the interactions of these compounds with DNMTs.[6]

For the purpose of this guide, we will proceed with Histone Deacetylase 2 (HDAC2) as our hypothetical target, given the well-documented success of in silico modeling of benzamide derivatives against this enzyme family.

The In Silico Modeling Workflow: A Step-by-Step Guide

This section details the experimental protocols for a comprehensive in silico analysis of this compound.

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is paramount for obtaining meaningful results.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation : Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Generation : Convert the 2D structure to a 3D conformation. Most molecular modeling software suites, such as Schrödinger Maestro or MOE, have this functionality.

-

Energy Minimization : Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. The OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field) force fields are commonly used for this purpose.

-

Ligand Parameterization : Generate the necessary parameters and topologies for the ligand that are compatible with the chosen simulation software. This step is crucial for accurate molecular dynamics simulations.

Experimental Protocol: Protein Preparation

-

Obtain Protein Structure : Download the 3D crystal structure of the target protein, in this case, HDAC2, from the Protein Data Bank (PDB). Select a high-resolution structure with a co-crystallized ligand to define the binding site.

-

Pre-processing : Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add Hydrogens : Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

-

Assign Protonation States : Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (around 7.4).

-

Energy Minimization : Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Caption: Ligand and Protein Preparation Workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

-

Define the Binding Site : The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the prepared protein structure.

-

Ligand Docking : Dock the prepared 3D structure of this compound into the defined binding site using a docking program like AutoDock Vina, Glide, or GOLD.

-

Pose Generation and Scoring : The docking algorithm will generate multiple possible binding poses for the ligand and assign a docking score to each. The docking score is an estimation of the binding affinity.